molecular formula C14H18N4 B1472861 (1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098127-39-8

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1472861
CAS RN: 2098127-39-8
M. Wt: 242.32 g/mol
InChI Key: DHHMIXJJFHCXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, abbreviated as CPPY, is an organic compound belonging to the class of pyrazolamines. It is a white crystalline solid and has a melting point of 104°C. CPPY has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.

Scientific Research Applications

Ambient-Temperature Synthesis

  • A study reported the ambient-temperature synthesis of novel compounds related to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine", highlighting its potential in efficient chemical synthesis at room temperature (Becerra, Cobo & Castillo, 2021).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , were synthesized and exhibited potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antimicrobial and Antimycobacterial Activity

  • Compounds with a structural resemblance to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine" demonstrated significant antimycobacterial activity, indicating their potential in antimicrobial research (R.V.Sidhaye et al., 2011).

Polymerization Catalysis

  • A study explored the use of related compounds in the catalysis of methyl methacrylate polymerization, showing the compound's potential in materials science and industrial applications (Sung-Hoon Kim et al., 2014).

Anticancer and Antimicrobial Agents

  • Novel compounds structurally similar to "(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine" were synthesized and evaluated for their anticancer and antimicrobial activities, suggesting a role in pharmaceutical research (Katariya et al., 2021).

Coordination Chemistry and Sensing Applications

  • Compounds with pyrazolylpyridine units, like the one , have been used as ligands in coordination chemistry, particularly for luminescent lanthanide compounds, indicating their use in biological sensing and materials science (Halcrow, 2005).

Catalytic Applications in Organic Chemistry

  • Derivatives similar to the compound were used in catalytic applications, displaying good activity and selectivity in organic synthesis (Roffe et al., 2016).

Photoinduced Tautomerization Studies

  • Research on 2-(1H-pyrazol-5-yl)pyridines, related to the compound, showed three types of photoreactions, offering insights into photochemistry and molecular interactions (Vetokhina et al., 2012).

Antibacterial and Antioxidant Activities

  • Pyrazole derivatives, related to the compound , exhibited antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry (Lynda, 2021).

Drug Metabolism Studies

  • The compound and its derivatives were explored for their role in the metabolism of drugs, particularly in assessing drug-drug interactions (Khojasteh et al., 2011).

properties

IUPAC Name

(2-cyclopentyl-5-pyridin-2-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(13-7-3-4-8-16-13)17-18(12)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHMIXJJFHCXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.